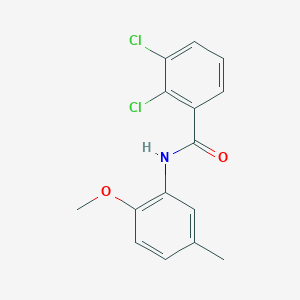

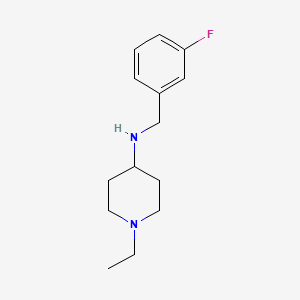

![molecular formula C20H17NOS B4941103 4-[4-(methylthio)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one CAS No. 303140-76-3](/img/structure/B4941103.png)

4-[4-(methylthio)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one

説明

4-[4-(methylthio)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one, also known as MTMQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTMQ belongs to the class of benzoquinoline derivatives, which have been extensively studied for their biological activities.

科学的研究の応用

4-[4-(methylthio)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been investigated for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation. Studies have shown that 4-[4-(methylthio)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one exhibits anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. 4-[4-(methylthio)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, 4-[4-(methylthio)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

作用機序

The exact mechanism of action of 4-[4-(methylthio)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one is not fully understood, but it is believed to act through multiple pathways. Studies have shown that 4-[4-(methylthio)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one induces apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. 4-[4-(methylthio)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In neurodegenerative diseases, 4-[4-(methylthio)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one reduces oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway and inhibiting the NF-κB signaling pathway.

Biochemical and Physiological Effects:

4-[4-(methylthio)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been found to have several biochemical and physiological effects. Studies have shown that 4-[4-(methylthio)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one inhibits the activity of various enzymes such as acetylcholinesterase, tyrosinase, and xanthine oxidase. 4-[4-(methylthio)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In animal models, 4-[4-(methylthio)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to improve cognitive function and reduce inflammation in the brain.

実験室実験の利点と制限

4-[4-(methylthio)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 4-[4-(methylthio)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 4-[4-(methylthio)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one has some limitations for lab experiments. It is a relatively new compound, and its biological activities are not fully understood. Furthermore, the mechanism of action of 4-[4-(methylthio)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one is complex, and further studies are needed to elucidate its molecular targets.

将来の方向性

There are several future directions for research on 4-[4-(methylthio)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one. One direction is to investigate its potential therapeutic applications in other diseases such as autoimmune disorders and cardiovascular diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of 4-[4-(methylthio)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one in animal models and humans. Furthermore, the development of analogs and derivatives of 4-[4-(methylthio)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one with improved biological activities and pharmacological properties is another promising direction for future research.

合成法

4-[4-(methylthio)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one can be synthesized through a multi-step process involving the condensation of 4-methylthiobenzaldehyde with 2-aminobenzoic acid, followed by cyclization and reduction reactions. The final product is obtained as a white crystalline powder with a melting point of 228-230°C. The purity of 4-[4-(methylthio)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one can be confirmed through various analytical techniques such as HPLC, NMR, and mass spectrometry.

特性

IUPAC Name |

4-(4-methylsulfanylphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NOS/c1-23-15-9-6-14(7-10-15)18-12-19(22)21-20-16-5-3-2-4-13(16)8-11-17(18)20/h2-11,18H,12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMMKHVRBQLFPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001176513 | |

| Record name | 3,4-Dihydro-4-[4-(methylthio)phenyl]benzo[h]quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001176513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

303140-76-3 | |

| Record name | 3,4-Dihydro-4-[4-(methylthio)phenyl]benzo[h]quinolin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303140-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-4-[4-(methylthio)phenyl]benzo[h]quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001176513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B4941040.png)

![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941043.png)

![4-(3,4-dimethylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4941050.png)

methyl]-2-methylpropanamide](/img/structure/B4941061.png)

![1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4941078.png)

![(2,2-dimethylpropyl)methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amine](/img/structure/B4941086.png)

![1-benzothiophene-2,3-dione 2-[(3-bromophenyl)hydrazone]](/img/structure/B4941108.png)

![2-iodo-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4941113.png)